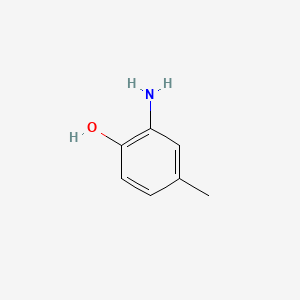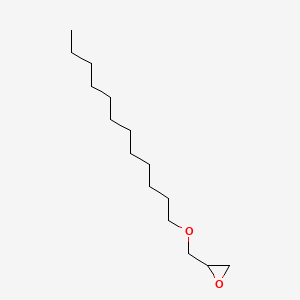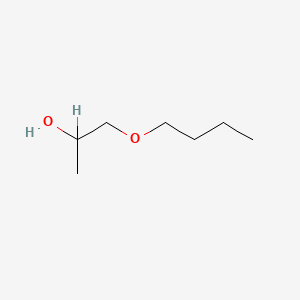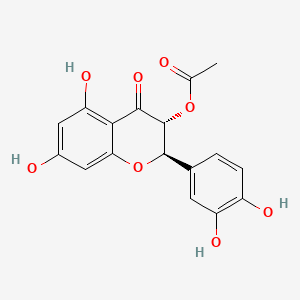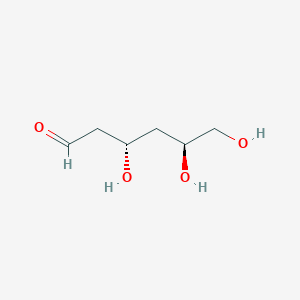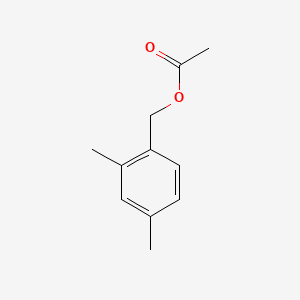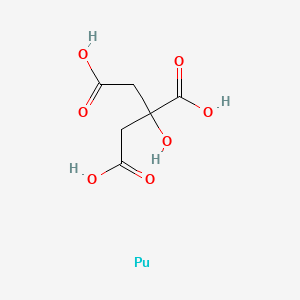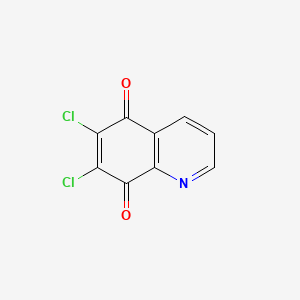
6,7-Dichloroquinoline-5,8-dione
Overview
Description
6,7-Dichloroquinoline-5,8-dione is a chemical compound with the empirical formula C9H3Cl2NO2 . It has a molecular weight of 228.03 .
Synthesis Analysis
The synthesis of 6,7-Dichloroquinoline-5,8-dione involves the reaction of 5-amino-8-hydroxyquinoline dihydrochloride with hydrochloric acid. The reaction mixture is heated to 60°C and sodium chlorate is added. The reaction mixture is stirred for 30 minutes at 50-60°C, filtered, and recrystallized twice with buthanol to yield the product .Molecular Structure Analysis
The molecular structure of 6,7-Dichloroquinoline-5,8-dione is represented by the SMILES stringO=C(C(Cl)=C(Cl)C1=O)C2=C1N=CC=C2 . Chemical Reactions Analysis
The reaction of 6,7-Dichloroquinoline-5,8-dione with various transition metal dimers leads to the formation of quinoline-ortho-quinone metal complexes . It also forms a green condensation product when reacted with isoniazid in an alkaline aqueous ethanolic medium .Scientific Research Applications
Synthesis of Derivatives for Enzyme Inhibition
Recent research has focused on the modification of 6,7-Dichloroquinoline-5,8-dione at the C2 position to synthesize derivatives that exhibit activity against the DT-Diaphorase enzyme . These derivatives have been tested for their substrate compatibility with the NQO1 protein, which is highly expressed in many human solid tumors . The introduction of different substituents at the C2 position significantly affects the enzymatic conversion rates, making these derivatives valuable for cancer research.
Quantum Chemical Properties Analysis
The quantum chemical parameters of 6,7-Dichloroquinoline-5,8-dione derivatives have been calculated using the DFT method. This analysis helps in understanding the reactivity of these compounds towards nucleophilic targets. The molecular electrostatic potential map (MEP) indicates that nucleophilic regions are localized near the nitrogen atom and the formyl group, which is crucial for designing drugs with specific reactivity .
Molecular Docking Studies
Molecular docking studies are essential to predict the interaction between a drug and its target protein. For 6,7-Dichloroquinoline-5,8-dione derivatives, such studies have shown that the arrangement and type of interactions with the NQO1 enzyme depend on the type of substituent at the C2 position. This information is vital for the rational design of enzyme inhibitors .
Development of Antimalarial Agents
Compounds derived from 6,7-Dichloroquinoline-5,8-dione have been investigated for their antimalarial properties. The synthesis of new derivatives has shown moderate antimalarial activity, which is promising for the development of new treatments against malaria .
Chemical Reactivity Studies
Understanding the chemical reactivity of 6,7-Dichloroquinoline-5,8-dione is essential for its application in synthetic chemistry. The derivatives of this compound have shown high reactivity towards nucleophilic targets, which can be leveraged to create a variety of biologically active molecules .
Safety And Hazards
properties
IUPAC Name |
6,7-dichloroquinoline-5,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2NO2/c10-5-6(11)9(14)7-4(8(5)13)2-1-3-12-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWOPVCIIBKUQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C(=C(C2=O)Cl)Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50215723 | |
| Record name | 6,7-Dichloroquinoline-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50215723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dichloroquinoline-5,8-dione | |
CAS RN |
6541-19-1 | |
| Record name | 6,7-Dichloroquinoline-5,8-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006541191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,8-quinolinedione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81047 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,7-Dichloroquinoline-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50215723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


